molecular formula C19H25N5O4 B1195839 Terazosin CAS No. 63590-64-7

Terazosin

Cat. No.: B1195839
CAS No.: 63590-64-7
M. Wt: 387.4 g/mol
InChI Key: VCKUSRYTPJJLNI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Terazosin primarily targets the alpha-1 adrenergic receptors . These receptors are found in various tissues throughout the body, including the smooth muscle of blood vessels and the prostate . It has also been found to bind to the G protein-coupled receptor 119 (GPR119) .

Mode of Action

This compound inhibits the action of catecholamines (adrenaline and noradrenaline) on the alpha-1 adrenergic receptors . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate, leading to a decrease in blood pressure and an improvement in urinary flow . This compound has also been found to selectively activate GPR119, leading to increased cAMP and ATP synthesis .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances the glycolysis pathway by activating the enzyme phosphoglycerate kinase 1 (PGK1), leading to increased ATP levels . This increase in ATP levels can have a neuroprotective effect in certain conditions such as Parkinson’s disease . This compound also inhibits the MST1-Foxo3a signaling pathway through GPR119, which is crucial for suppressing mitophagy and compromised β-cell function in non-alcoholic fatty pancreas disease (NAFPD) conditions .

Pharmacokinetics

This compound exhibits rapid and complete absorption, with a time to peak plasma concentration of approximately 1 hour . Its metabolism occurs in the liver, with minimal first-pass effect . This compound is excreted in the feces (~60%, 20% as unchanged drug) and urine (~40%, 10% as unchanged drug) . The half-life of elimination is approximately 12 hours .

Result of Action

The molecular and cellular effects of this compound’s action include relaxation of smooth muscle in blood vessels and the prostate, leading to lowered blood pressure and improved urinary flow . It also enhances mitophagy and alleviates β-cell dysfunction in the context of NAFPD by suppressing the MST1-Foxo3a signaling pathway . In addition, this compound increases ATP levels and can have a neuroprotective effect in certain conditions such as Parkinson’s disease .

Biochemical Analysis

Biochemical Properties

Terazosin plays a significant role in biochemical reactions by interacting with alpha-1 adrenergic receptors. These receptors are G protein-coupled receptors that mediate various physiological responses, including vasoconstriction and smooth muscle contraction . By inhibiting these receptors, this compound prevents the binding of adrenaline and noradrenaline, leading to the relaxation of smooth muscle cells . This interaction is crucial for its therapeutic effects in managing hypertension and benign prostatic hyperplasia .

Cellular Effects

This compound affects various cell types and cellular processes. In smooth muscle cells, it induces relaxation by inhibiting alpha-1 adrenergic receptors, which reduces intracellular calcium levels and decreases muscle contraction . In prostate cells, this compound alleviates urinary obstruction by relaxing the smooth muscle around the urethra . Additionally, this compound has been shown to influence cell signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, which plays a role in cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively binding to alpha-1 adrenergic receptors . This binding inhibits the receptor’s ability to interact with its natural ligands, adrenaline and noradrenaline . As a result, the downstream signaling cascade involving G proteins and second messengers, such as cyclic adenosine monophosphate (cAMP), is disrupted . This leads to the relaxation of smooth muscle cells and a reduction in blood pressure . This compound also affects gene expression by modulating the activity of transcription factors involved in cell growth and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to have a rapid onset of action, with significant effects on blood pressure and urinary flow occurring within hours of administration . Its long-term effects on cellular function, such as the incidence of surgery or acute urinary obstruction, are still being studied .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces blood pressure and improves urinary flow without significant adverse effects . At higher doses, this compound can cause hypotension, dizziness, and other adverse effects . Studies have also shown that this compound can protect motor neurons and extend survival in animal models of amyotrophic lateral sclerosis (ALS) by enhancing energy metabolism .

Metabolic Pathways

This compound is primarily metabolized in the liver, where it undergoes extensive hepatic metabolism . The major metabolites include 6-O-demethyl this compound, 7-O-methyl this compound, a piperazine derivative, and a diamine derivative . These metabolites are excreted mainly through the biliary tract . This compound also interacts with enzymes involved in glycolysis, such as phosphoglycerate kinase 1 (PGK1), which plays a role in energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound, with 90-94% of the drug bound to plasma proteins . This binding facilitates its distribution to target tissues, such as the prostate and blood vessels . This compound is also known to cross the blood-brain barrier, which may contribute to its central effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific cellular components. This compound has been shown to localize to the plasma membrane, where it interacts with alpha-1 adrenergic receptors . Additionally, this compound can affect mitochondrial function by modulating the activity of enzymes involved in energy metabolism . This localization is crucial for its therapeutic effects and its ability to modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Terazosin involves the reaction of piperazine with 2-furoyl chloride, followed by catalytic hydrogenation of the furan ring. This intermediate is then heated in the presence of 2-chloro-6,7-dimethoxyquinazolin-4-amine, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including High-Performance Liquid Chromatography (HPLC) and mass spectrometry, to confirm its identity and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKUSRYTPJJLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63074-08-8 (hydrochloride), 70024-40-7 (mono-hydrochloride, dihydrate)
Record name Terazosin [INN:BAN]
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DSSTOX Substance ID

DTXSID3023639
Record name Terazosin
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Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Terazosin
Source Human Metabolome Database (HMDB)
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Solubility

1.50e+00 g/L
Record name Terazosin
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Mechanism of Action

Terazosin is selective for alpha-1-adrenoceptors but not their individual subtypes. Inhibition of these alpha-1-adrenoceptors results in relaxation of smooth muscle in blood vessels and the prostate, lowering blood pressure and improving urinary flow. Smooth muscle cells accounts for roughly 40% of the volume of the prostate and so their relaxation reduces pressure on the urethra. It has also been shown that catecholamines induce factors responsible for mitogenesis and alpha-1-adrenergic receptor blockers inhibit this effect. A final long term mechanism of terazosin and other alpha-1-adrenergic receptor blockers is the induction of apoptosis of prostate cells. Treatment with terazosin enhances the expression of transforming growth factor beta-1 (TGF-beta1), which upregulates p27kip1, and the caspase cascade.
Record name Terazosin
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CAS No.

63590-64-7
Record name Terazosin
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Record name Terazosin [INN:BAN]
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Record name Terazosin
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Record name (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
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Record name TERAZOSIN
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Record name Terazosin
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Melting Point

271-274, 273 °C
Record name Terazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01162
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Record name Terazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The procedures were the same as described for Doxazosin, except that compound 3 (3.0 g, 16.3 mmol) prepared from Example 5 was reacted with 4-amino-2-chloro-6,7-dimethoxyquinazoline (3.8 g, 16.1 mmol) to provide 5.0 g of hydrochloride salt of Terazosin (73% yield), which is then converted to Terazosin (4.7 g, white solid) by alkalizing.
Quantity
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compound 3
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3 g
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3.8 g
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Synthesis routes and methods II

Procedure details

37.6 g 4-amino-2-(1-piperazinyl)-6,7-dimethoxyquinazoline and 15.8 g triethylamine are suspended in 400 ml methylene chloride. The suspension is cooled to -5° C. This suspension is stirred while 21.0 g tetrahydrofuran-2-carboxylic acid chloride are added drop by drop. The suspension is continued to be stirred for two hours at 0° C., thereafter the solvent is distilled off under vacuum. 200 ml methanol and 200 ml acetone are added to the residue. The resulting suspension is kept under reflux for 0.5 hours while stirring. Thereafter, it is cooled to 0° C. The product is isolated by filtration. 78 g of moist terazosin base are obtained.
Quantity
37.6 g
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15.8 g
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21 g
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400 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Canadian Pat. No. 2,150,985 describes a process for preparing Terazosin.HCl dihydrate which initially involves the preparation of terazosin free base. The free base form is then reacted by suspension in water and the addition thereto of a molar equivalent of aqueous hydrochloric acid to produce Terazosin.HCl dihydrate.
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Synthesis routes and methods V

Procedure details

To a solution of absolute ethanol (272 ml), water (68 ml) and N-(2-tetrahydrofuroyl)piperazine (20 g) were added, while stirring, 4-amino-2-chloro-6,7-dimethoxyquinazoline (22.2 g). The reaction mixture was heated to reflux and the reflux was maintained for about 32 hours. Then the reaction mixture was cooled to room temperature and stirred at this temperature for about 48 hours. The crystals were collected by filtration, washed with absolute ethanol and dried in vacuo at 40° C. to yield 36.44 g (85.5%) of Terazosin.HCl dihydrate. See Trial M in Table I. Trial N was performed using a 10% volume of water.
Quantity
272 mL
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reactant
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20 g
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68 mL
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22.2 g
Type
reactant
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Yield
85.5%

Retrosynthesis Analysis

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